molecular formula C19H22N4O3S B11454058 Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11454058
M. Wt: 386.5 g/mol
InChI Key: ACIWYLBUAQPHHI-UHFFFAOYSA-N
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Description

Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and various functional groups such as a butylsulfanyl group, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials such as 2-aminopyridine and an appropriate diketone can be used to form the pyrido[2,3-d]pyrimidine core.

    Functional Group Modifications: Subsequent steps involve the introduction of the butylsulfanyl group, the methyl group, and the carboxylate ester. These modifications can be achieved through nucleophilic substitution reactions, esterification, and other organic transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organolithium reagents, and Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways. This makes it a valuable tool in the study of cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. For instance, they may exhibit anticancer, anti-inflammatory, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the disruption of cellular processes such as cell division and survival, which is particularly relevant in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar scaffold but include a pyrazole ring, which can alter their reactivity and biological activity.

Uniqueness

Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its butylsulfanyl group, in particular, may provide unique interactions with biological targets compared to other similar compounds.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 2-butylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N4O3S/c1-4-5-10-27-19-22-16-15(17(24)23-19)14(12-6-8-20-9-7-12)13(11(2)21-16)18(25)26-3/h6-9,14H,4-5,10H2,1-3H3,(H2,21,22,23,24)

InChI Key

ACIWYLBUAQPHHI-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=NC=C3)C(=O)N1

Origin of Product

United States

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